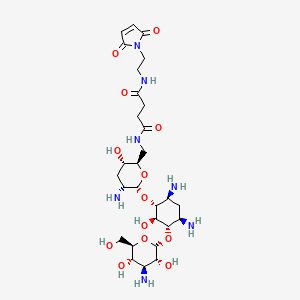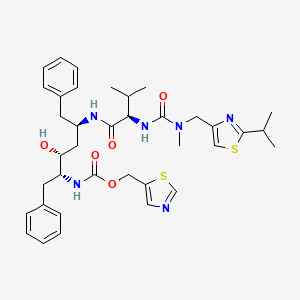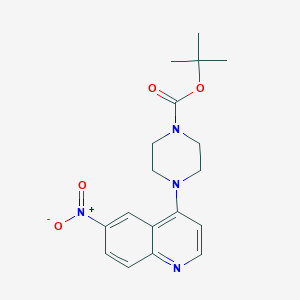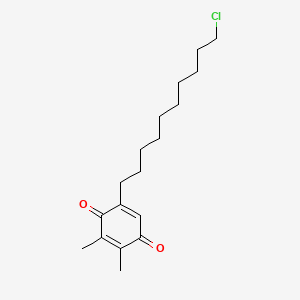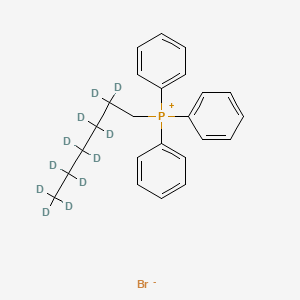
N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide is a deuterated organic compound known for its unique structural properties and applications in scientific research. This compound features a hexyl group attached to a highly substituted phosphonium ion, making it a valuable tool in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide typically involves the reaction of hexyl bromide with triphenylphosphine in the presence of a deuterium source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions: N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions are typically carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are performed using strong nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions yield the corresponding phosphine derivatives.
Substitution: Substitution reactions result in the formation of various alkylated phosphonium salts.
Applications De Recherche Scientifique
N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide is widely used in scientific research due to its unique properties. It serves as a precursor for the synthesis of other phosphonium salts and is used in the study of reaction mechanisms. Additionally, it finds applications in the field of medicinal chemistry for the development of new drugs and in biological research for studying enzyme interactions.
Mécanisme D'action
The mechanism by which N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a phase transfer catalyst, facilitating the transfer of ions between different phases in a reaction mixture. This property makes it valuable in various chemical transformations and biological processes.
Comparaison Avec Des Composés Similaires
N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide is unique due to its deuterated structure, which provides enhanced stability and precision in research applications. Similar compounds include other triphenylphosphonium salts, such as triphenylphosphine oxide and triphenylphosphine sulfide. the presence of the deuterium atom in this compound sets it apart, making it a valuable tool for specialized research needs.
Propriétés
Formule moléculaire |
C24H28BrP |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
triphenyl(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1/i1D3,2D2,3D2,4D2,14D2; |
Clé InChI |
PWDFZWZPWFYFTC-WVZQCZTNSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES canonique |
CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


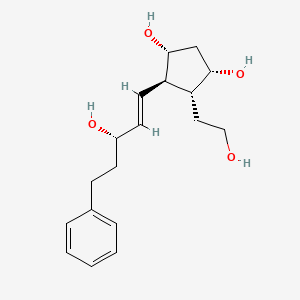
![(2S,3S,4S,5R,6S)-6-[4-[[(2S,3S,4S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15354604.png)

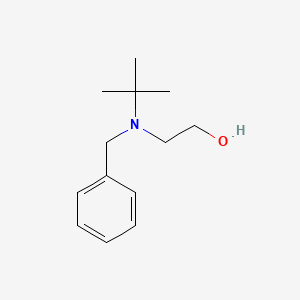
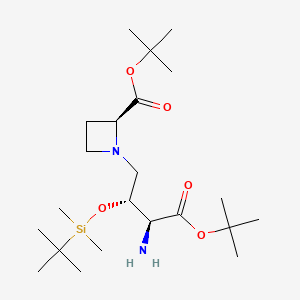
![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)
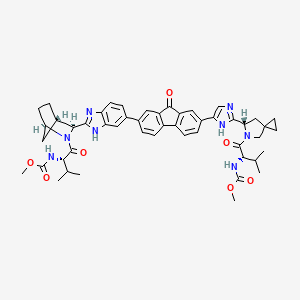
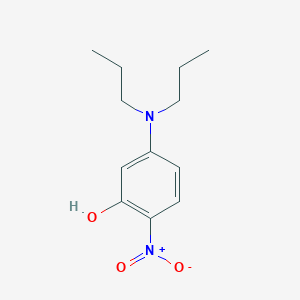
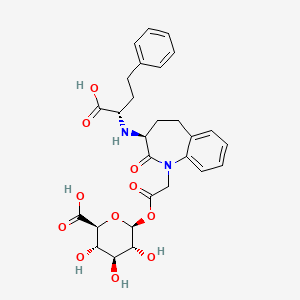
![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
